[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride
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Description
“[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride” is a compound used for proteomics research . It has a molecular formula of C9H12Cl2N4 and a molecular weight of 247.12 .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C9H12Cl2N4 and a molecular weight of 247.12 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Optical Properties :
- Imidazo[1,5-a]pyridines show promising optical properties, including tunable luminescence, significant quantum yields, and strong halochromic effects. This makes them suitable for technological applications such as blue light emitting and large Stoke shift emitting materials (Volpi et al., 2017).
Novel Synthesis Techniques :
- Efficient synthesis methods for imidazo[1,5-a]pyridine derivatives have been developed. These methods provide good yields and confirm the structures of the products through single crystal X-ray methods (Mihorianu et al., 2010).
Chemical Reactions and Compounds Formation :
- A reaction between 2-chloropyridines and 2H-azirines produces imidazo[1,2-a]pyridines. This process involves forming an electrophilic species which reacts with 2-halopyridines, yielding C3-substituted imidazo[1,2-a]pyridines, important in medicinal chemistry (Vuillermet et al., 2020).
Catalysis and Hydroxylation Reactions :
- Diiron(III) complexes of tridentate 3N ligands, including imidazolyl derivatives, have been studied for their ability to catalyze the selective hydroxylation of alkanes. These complexes have shown efficient catalytic activity and selectivity (Sankaralingam & Palaniandavar, 2014).
Luminescent Properties :
- Imidazo[1,2-a]pyridines synthesized from 2-aminopyridines, phenylacetylene, and arylaldehydes showed peculiar solvatochromic behavior and moderate fluorescence quantum yields in the blue-green region due to intramolecular charge transfer processes (Balijapalli & Iyer, 2015).
Structural and Magnetic Properties :
- Studies on hydrochloride crystals of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid revealed interesting relationships between magnetic properties and crystal-stacking structures, showing low magnetic susceptibilities and unusual magnetic behavior (Yong et al., 2013).
Pharmacological Potential :
- Imidazo[1,2-a]pyridine-based compounds are significant in treatments of heart and circulatory failures and show potential as enzyme inhibitors, receptor ligands, and anti-infectious agents (Kwong et al., 2019).
Copper(I)/O2 Chemistry :
- Copper complexes with imidazolyl-containing tripodal tetradentate ligands, including those derived from imidazo[1,2-a]pyridines, have been explored for their unique reactivity in copper(I)-dioxygen chemistry, demonstrating significant differences in binding and reactivity compared to pyridyl analogs (Lee et al., 2009).
Properties
IUPAC Name |
(2-imidazol-1-ylpyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13;;/h1-5,7H,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCUNOFVCRVKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)N2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-45-2 |
Source
|
Record name | 1-[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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